4-(Phenylthio)phenol

Overview

Description

4-(Phenylthio)phenol is an organic compound characterized by a phenylthio group attached to a phenol moiety. This compound is part of a broader class of organic molecules where the phenylthio group influences the physical, chemical, and biological properties of the molecules it is part of. It is used in various applications, including pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Diazotization and Acid-Catalyzed Coupling

The diazotization of aromatic amines followed by coupling with thiophenol derivatives represents a classical route to 4-(phenylthio)phenol. This method, detailed in EP0034723B1 and EP0034723A2 , involves the following steps:

Synthetic Procedure

- Diazotization : An amine precursor (e.g., 4-chloroaniline) is dissolved in hydrochloric acid (2.1–5 mol of 10–36% HCl) to form the hydrochloride salt. Subsequent diazotization with sodium nitrite yields a diazonium chloride intermediate.

- Coupling : The diazonium salt is introduced into a boiling mixture of concentrated sulfuric acid (≥60%) and a water-immiscible solvent (e.g., toluene or xylene). This step facilitates the displacement of the diazo group by a phenylthio moiety, forming this compound.

Reaction Optimization

- Temperature Control : Maintaining a reflux temperature of 115–125°C ensures efficient coupling while minimizing side reactions.

- Solvent Selection : Xylene is preferred due to its high boiling point (138–144°C) and immiscibility with water, enabling phase separation and product isolation.

- Yield : This method achieves yields exceeding 95% under optimized conditions, as demonstrated in Example 2 of EP0034723B1 , where 243 g (95.3% yield) of a dichloro-substituted analog was obtained.

Table 1: Diazotization-Coupling Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HCl Concentration | 10–36% | Ensures salt stability |

| Reaction Temperature | 115–125°C | Minimizes decomposition |

| Solvent | Xylene | Enhances phase separation |

| Sulfuric Acid Strength | ≥60% | Accelerates coupling |

Transition Metal-Catalyzed C–S Bond Formation

Recent advances in catalysis have enabled more efficient syntheses of this compound. Two prominent approaches are highlighted below:

Iron(III)/Boron Trifluoride-Mediated Coupling

A method described in RSC Supporting Information (Source 8) employs FeCl₃ or BF₃·OEt₂ to catalyze the reaction between substituted phenols and 1-(phenylthio)pyrrolidine-2,5-dione in dichloromethane.

Key Features:

- Catalyst Loading : 10 mol% FeCl₃ or BF₃·OEt₂.

- Reaction Time : 1–4 hours at room temperature.

- Yield : 93% for this compound, with excellent functional group tolerance.

Copper(I)-Catalyzed Tandem C–S Coupling/C–H Functionalization

As reported in J. Am. Chem. Soc. (Source 10) , a CuI/L catalyst system (L = (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one) facilitates the synthesis of 2-(phenylthio)phenols from simple phenols and aryl halides. While primarily targeting ortho-substituted products, this method can be adapted for para-substitution via substrate engineering.

Mechanism:

- C–S Coupling : Copper-mediated aryl halide activation forms a phenylthio intermediate.

- C–H Functionalization : Directed ortho-metalation enables regioselective sulfenylation, though para-selectivity requires steric or electronic modulation.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Temperature (°C) | Catalysts/Solvents | Scalability |

|---|---|---|---|---|

| Diazotization-Coupling | 95–97 | 115–125 | H₂SO₄, Xylene | Industrial |

| FeCl₃/BF₃-Mediated | 93 | 25 (RT) | FeCl₃, CH₂Cl₂ | Laboratory |

| CuI-Catalyzed | 85–90* | 80–100 | CuI/L, DMSO | Pilot-Scale |

*Estimated based on analogous reactions in Source 10 .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylthio)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated phenylthio derivatives.

Scientific Research Applications

Chemical Synthesis

Applications:

- Building Block in Organic Synthesis: 4-(Phenylthio)phenol serves as a crucial reagent for synthesizing complex organic molecules. It is particularly useful in the production of m-aryloxy phenols, which are valuable as antioxidants and UV absorbers.

- Ligand in Coordination Chemistry: The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for various catalytic processes.

Case Study:

A study demonstrated the synthesis of sulfonium salts using this compound, which enhanced the curing properties of epoxy resins. The synthesis involved the condensation of biphenyl sulfoxide with biphenyl sulfide, revealing the compound's utility in improving material properties.

Biological Research

Applications:

- Antioxidant Properties: The phenolic structure of this compound allows it to scavenge free radicals, contributing to its potential as an antioxidant agent.

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Data Table: Antioxidant and Antimicrobial Activities

| Property | Result |

|---|---|

| Antioxidant Activity | Scavenges free radicals |

| MIC (Minimum Inhibitory Concentration) | Effective against various pathogens |

Pharmaceutical Applications

Applications:

- Potential Drug Development: this compound is being investigated for its pharmacological potential, particularly in developing therapeutic agents targeting oxidative stress-related diseases.

- Enzyme Inhibition Studies: Studies have shown that it can inhibit specific enzymes, influencing various biochemical pathways and potentially leading to therapeutic applications.

Case Study:

Research highlighted the compound's ability to form stable radicals through electron paramagnetic resonance spectroscopy. This property may play a role in its biological effects and therapeutic potential against oxidative stress-related conditions.

Industrial Applications

Applications:

- Material Science: Used in producing polymers and coatings due to its ability to enhance thermal stability and flame resistance in materials such as plastics and adhesives.

- Cosmetic Formulations: The compound is incorporated into cosmetic products for its beneficial properties, including moisturizing effects and stabilization of formulations .

Data Table: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Polymer Production | Enhances thermal stability and flame resistance |

| Cosmetics | Used as an antimicrobial and stabilizing agent |

Mechanism of Action

The mechanism of action of 4-(Phenylthio)phenol involves its interaction with various molecular targets and pathways. Its phenolic structure allows it to act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Phenol: Similar in structure but lacks the phenylthio group.

Thiophenol: Contains a thiol group instead of a phenol group.

4-Methylthio)phenol: Has a methylthio group instead of a phenylthio group.

Uniqueness

4-(Phenylthio)phenol is unique due to the presence of both phenol and phenylthio groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds .

Biological Activity

4-(Phenylthio)phenol, a compound characterized by the presence of both a phenolic hydroxyl group and a phenylthio moiety, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

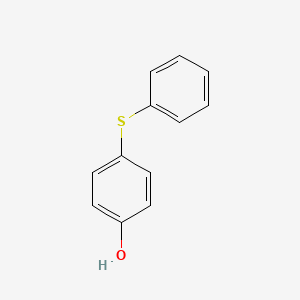

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₂H₁₄OS

- Structural Formula :

This compound's unique arrangement allows it to exhibit various interactions within biological systems, influencing its reactivity and biological significance.

This compound's biological activity can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic hydroxyl group enables it to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, potentially modulating metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism.

- Radical Formation : Studies utilizing electron paramagnetic resonance spectroscopy have demonstrated that this compound can form stable radicals, which may be involved in its biological effects.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values for certain bacterial strains have been documented, indicating effective concentrations for inhibiting bacterial growth.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity highlights its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for further studies in inflammatory diseases.

Antitumor Activity

Emerging evidence suggests that this compound may have antitumor effects. Preclinical studies have indicated its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. For instance:

- A study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Enzyme Interaction : A study investigated the interaction of this compound with cytochrome P450 enzymes, revealing its potential to alter drug metabolism pathways significantly.

- Antimicrobial Efficacy : Another study assessed its antimicrobial effects against Pseudomonas aeruginosa, demonstrating a notable reduction in bacterial viability at specific concentrations.

- Antitumor Mechanisms : Research on human cancer cell lines showed that this compound could induce cell cycle arrest and apoptosis, suggesting potential as an anticancer agent.

Applications

Given its diverse biological activities, this compound holds promise for various applications:

- Pharmaceutical Development : Its antioxidant, antimicrobial, and anticancer properties make it a candidate for developing new therapeutic agents.

- Industrial Use : The compound is also utilized in the production of polymers and coatings due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Phenylthio)phenol, and how can regioselectivity be optimized?

this compound is synthesized via electrophilic aromatic substitution or metal-free thiolation reactions. For example, sodium aryl sulfinates can react with p-quinone methides under acidic conditions to introduce the phenylthio group regioselectively . Optimization involves adjusting reaction parameters (solvent polarity, temperature) and using bulky substituents (e.g., tert-butyl groups) to direct thiolation to the para position. Characterization via -NMR and HRMS is critical to confirm regiochemistry and purity .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substitution patterns (e.g., chemical shifts for thioether protons at ~3.5–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns (e.g., [M+H] for CHOS requires m/z ~210.0504) .

- Chromatography: Thin-layer chromatography (TLC) or HPLC to monitor reaction progress and purity.

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management: Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can conflicting reproducibility data in biomarker studies involving this compound metabolites be resolved?

Inconsistent reproducibility may arise from variability in biospecimen handling (e.g., urine vs. plasma) or analytical methods (e.g., LC-MS vs. GC-MS). To mitigate:

- Standardize pre-analytical variables (collection time, storage temperature).

- Validate methods using internal standards (e.g., deuterated analogs) and report intraclass correlation coefficients (ICC) for inter-assay precision .

- Use multivariate analysis to adjust for confounding factors (e.g., diet, co-exposures) .

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

The phenylthio group (-SPh) acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophiles. However, steric hindrance from ortho substituents (e.g., tert-butyl) can redirect reactivity. Computational studies (DFT) or Hammett plots can quantify electronic effects, while kinetic experiments under varying pH/temperature reveal rate-limiting steps .

Q. How do structural modifications of this compound influence its interactions with biological targets?

- Derivatization: Introducing hydrophilic groups (e.g., -OH, -COOH) enhances solubility and alters binding affinity to enzymes or receptors.

- Structure-Activity Relationship (SAR): Use fluorescence quenching assays or molecular docking to map interactions. For example, bulky substituents may reduce binding to hydrophobic pockets .

Q. What advanced statistical approaches are suitable for analyzing correlations between this compound exposure and biomarker levels?

- Multivariate Regression: Adjusts for covariates (e.g., age, BMI) to isolate exposure effects.

- Bland-Altman Plots: Assess agreement between biomarker measurements and intake values.

- Meta-Analysis: Pool data from multiple cohorts to address low statistical power in single studies .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of this compound derivatives?

- Source Evaluation: Compare studies using certified reference materials (e.g., NIST standards) versus in-house synthetics, which may contain impurities .

- Dose-Response Curves: Replicate experiments across multiple cell lines/animal models to identify species-specific effects.

- Meta-Regression: Analyze whether methodological differences (e.g., endpoint assays, exposure duration) explain variability .

Q. Methodological Best Practices

Q. What strategies improve the reliability of in vitro assays studying this compound’s antioxidant activity?

- Positive/Negative Controls: Include ascorbic acid and N-acetylcysteine as antioxidants, and HO as a pro-oxidant.

- Replicates: Perform triplicate measurements to calculate standard deviations.

- Interference Checks: Test if the compound absorbs at the assay wavelength (e.g., 517 nm for DPPH assays) .

Q. How can computational modeling predict the environmental fate of this compound?

Properties

IUPAC Name |

4-phenylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYCNCYFKLSMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461925 | |

| Record name | 4-(phenylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5633-55-6 | |

| Record name | 4-(phenylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.